1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea
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Overview
Description
N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3,4-dimethoxyphenyl and 2-methoxydibenzo[b,d]furan. These intermediates are then subjected to a series of reactions, including acylation and thiourea formation, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-ISOPROPYLTHIOUREA: Similar in structure but with an isopropyl group instead of the methoxydibenzo[b,d]furan moiety.
N’-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-2-THIOPHENECARBOHYDRAZIDE: Contains a thiophene ring instead of the dibenzo[b,d]furan ring.
Uniqueness
N-[(E)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]-N’-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)THIOUREA is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H22N2O5S |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C25H22N2O5S/c1-29-20-10-8-15(12-23(20)31-3)9-11-24(28)27-25(33)26-18-14-21-17(13-22(18)30-2)16-6-4-5-7-19(16)32-21/h4-14H,1-3H3,(H2,26,27,28,33)/b11-9+ |
InChI Key |
YCJKTVAXKUUAAR-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Origin of Product |
United States |
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